Cyclopropyl Pemoline-d5 is a deuterium-labeled derivative of the central stimulant Pemoline. It is classified as a nootropic drug and a central nervous system stimulant, primarily developed for research purposes. The molecular formula of Cyclopropyl Pemoline-d5 is C12H12N2O2, with a molecular weight of 221.271 g/mol. This compound is particularly valuable in scientific studies due to its isotopic labeling, which enhances its stability and allows for more precise investigations in biological systems.
Cyclopropyl Pemoline-d5 is synthesized from Pemoline through a series of chemical reactions that involve replacing specific hydrogen atoms with deuterium. This modification provides unique properties that are beneficial for research applications, particularly in pharmacokinetics and metabolic studies.
Cyclopropyl Pemoline-d5 falls under the category of central nervous system stimulants and nootropic agents. It is used in various research contexts to study its effects on neurotransmitter systems, particularly dopamine pathways.
The synthesis of Cyclopropyl Pemoline-d5 involves several key steps:
These steps ensure high purity and yield, essential for subsequent research applications.
The industrial production methods for Cyclopropyl Pemoline-d5 mirror those used in laboratory settings but are scaled up for efficiency. The use of deuterated precursors is critical, as it allows for the incorporation of deuterium at specific positions in the molecular structure, enhancing the compound's stability and facilitating detailed studies in nuclear magnetic resonance spectroscopy.
Cyclopropyl Pemoline-d5 has a complex structure characterized by its oxazolidinone framework. The IUPAC name for this compound is 2-cyclopropylimino-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-oxazolidin-4-one. The presence of the cyclopropyl group and the deuterated phenyl ring contributes to its unique properties.
Cyclopropyl Pemoline-d5 can undergo various chemical reactions:
These reactions are critical for understanding Cyclopropyl Pemoline-d5's behavior in biological systems and its potential therapeutic applications. The ability to manipulate its structure through these reactions allows researchers to explore various pharmacological properties .
Cyclopropyl Pemoline-d5 acts primarily as a central nervous system stimulant by influencing dopamine levels in the brain. It functions as a dopamine reuptake inhibitor and releasing agent, leading to increased dopamine availability in the synaptic cleft. This mechanism enhances neurotransmission, resulting in stimulant effects that are useful for studying conditions such as attention deficit hyperactivity disorder (ADHD) and other cognitive disorders.
Cyclopropyl Pemoline-d5 has several significant applications in scientific research:
This compound's unique properties make it an essential tool for researchers exploring the dynamics of stimulant drugs and their effects on human physiology.
Pemoline, first synthesized in 1913, emerged as a central nervous system (CNS) stimulant for attention deficit hyperactivity disorder (ADHD) and narcolepsy after its psychostimulant properties were discovered in the 1930s. Its approval for ADHD in 1975 marked a shift toward dopamine-targeted therapeutics. However, idiosyncratic hepatotoxicity linked to its phenylisohydantoin structure led to its withdrawal in most countries by 2005. This toxicity crisis spurred efforts to develop safer analogs through structural modifications. Cyclopropyl pemoline (later termed cyclazodone) replaced the phenyl ring with a cyclopropyl group, aiming to mitigate metabolic liabilities while retaining dopaminergic activity. Pemoline-d5 evolved from these efforts, incorporating deuterium at five positions on the phenyl ring to probe metabolic stability without altering primary pharmacology [1] [7].
Key Milestones in Pemoline Analog Development
Year | Development | Significance |
---|---|---|
1913 | Pemoline synthesis | Initial chemical identification |
1975 | FDA approval for ADHD | First therapeutic use |
1989 | Hepatotoxicity warnings | Clinical safety concerns emerge |
2000s | Cyclazodone synthesis | Structural optimization via cyclopropyl substitution |
2010s | Pemoline-d5 availability | Isotopic labeling for metabolic research |
Deuterium (²H) isotopic labeling leverages the kinetic isotope effect (KIE), where deuterium-carbon bonds exhibit slower cleavage rates than hydrogen-carbon bonds due to higher bond dissociation energy. In pemoline, metabolism occurs primarily via hepatic oxidation and conjugation, generating reactive intermediates implicated in liver toxicity. Pemoline-d5’s pentadeuterated phenyl ring (²H₅ at positions 2,3,4,5,6) delays the formation of toxic metabolites like pemoline dione and mandelic acid derivatives. This design preserves the compound’s affinity for dopamine transporters while extending its half-life from 7–12 hours to an estimated 15–20 hours. Consequently, Pemoline-d5 enables researchers to isolate dopamine-mediated effects from confounds of rapid pharmacokinetic decay or metabolite-driven toxicity, making it ideal for sustained neurochemical studies [1] [3] [7].
Pemoline-d5’s primary value lies in its selectivity for dopaminergic systems. Unlike classical stimulants (e.g., amphetamine), pemoline analogs act predominantly as dopamine reuptake inhibitors with weak releasing activity, minimizing noradrenergic and cardiovascular effects. Studies of Mg-pemoline (a magnesium salt analog) demonstrate competitive inhibition of dopamine uptake (Ki = 0.1 mM) in striatal synaptosomes, without altering basal dopamine efflux. Pemoline-d5 enhances this specificity: deuterium substitution reduces off-target oxidation by cytochrome P450 enzymes, allowing clearer attribution of behavioral effects to dopamine transmission. In 6-OH-DA lesioned mice, pemoline induces ipsilateral rotation—a hallmark of indirect dopamine agonism—validating its utility in modeling dopaminergic pathologies like ADHD and reward deficiency syndrome [5] [6].
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2